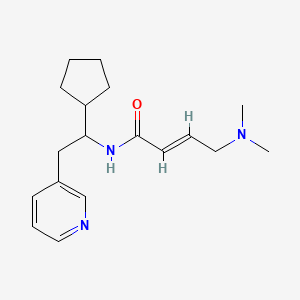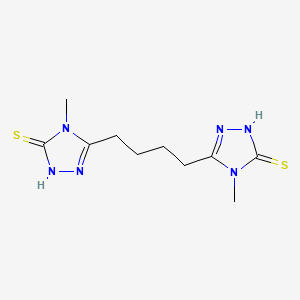
1,4-丁二基双(4-甲基-4H-1,2,4-三唑-3-硫醇)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a butane-1,4-diyl linker, with each triazole ring substituted with a methyl group and a thiol group.
科学研究应用
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
作用机制
Target of Action
Its constituents, 1h-1,2,4-triazole-3-thiol and 4-methyl-4h-1,2,4-triazole-3-thiol, have been studied . These compounds are known to interact with various targets, including cadmium (II) salts and silver electrodes .
Mode of Action
1h-1,2,4-triazole-3-thiol, a constituent of the compound, forms luminescent polymers with cadmium (ii) salts . Another constituent, 4-Methyl-4H-1,2,4-triazole-3-thiol, exhibits electrochemically anticorrosive behavior on silver electrodes . These interactions suggest that the compound may have similar properties.
Result of Action
Based on the properties of its constituents, it may exhibit luminescent properties and anticorrosive behavior .
Action Environment
It’s known that the constituents of the compound can react under certain conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a butane-1,4-diyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of the triazole react with the halide to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Alkyl halides or acyl halides can be used as reagents.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.
Major Products Formed
Oxidation: Disulfides.
Substitution: Alkylated or acylated triazole derivatives.
Complexation: Metal-triazole complexes.
相似化合物的比较
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar chemical properties.
5,5’-(1,4-phenylene)bis(1,2,4-triazole): Another triazole derivative with a different linker.
5,5’-butane-1,4-diylbis(1,2,4-triazole): Similar structure but without the methyl and thiol groups.
Uniqueness
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is unique due to the presence of both methyl and thiol groups on the triazole rings, which can significantly influence its chemical reactivity and biological activity. The butane-1,4-diyl linker also provides a flexible connection between the two triazole rings, potentially enhancing its ability to interact with various molecular targets .
属性
IUPAC Name |
4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPSEZSFHGHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)
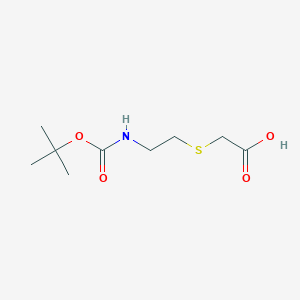
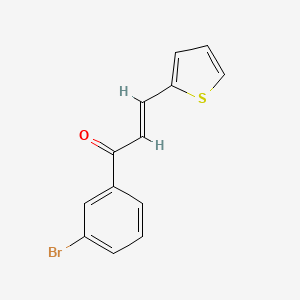
![N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2417459.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
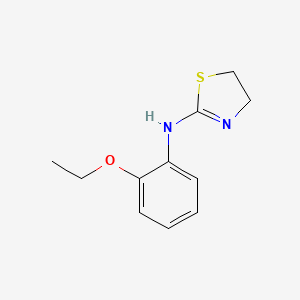
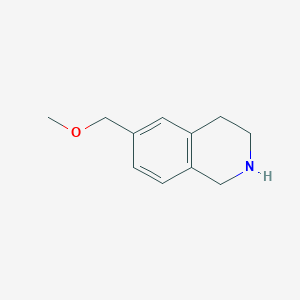

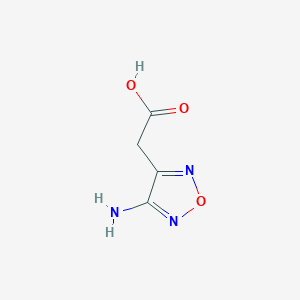
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide](/img/structure/B2417467.png)
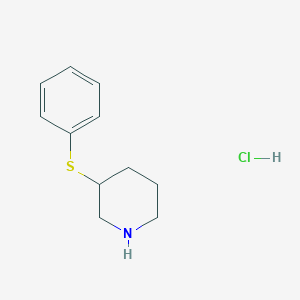
![5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2417471.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)
